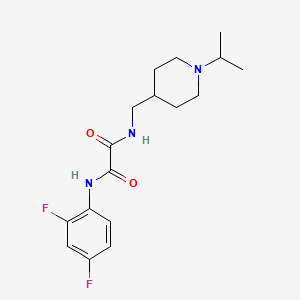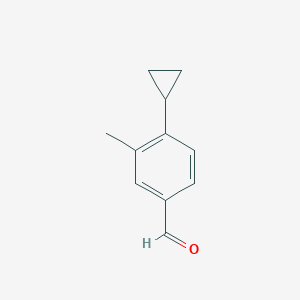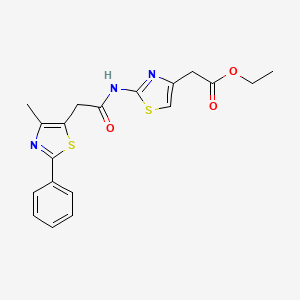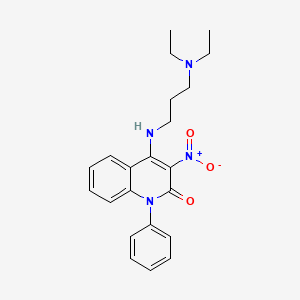
N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, commonly known as DPOP, is a chemical compound that belongs to the class of oxalamides. It is a potent and selective agonist of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. DPOP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One area of research focuses on novel synthetic approaches to oxalamides, highlighting their versatility in organic synthesis. For example, a study by Mamedov et al. (2016) introduces a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of this approach, which could be applicable to the synthesis of related compounds like "N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide" (Mamedov et al., 2016).
Supramolecular Chemistry and Material Science
Research on aryl–perfluoroaryl stacking interactions in N,N′-diaryloxalamides by Piotrkowska et al. (2007) explores the structural aspects and hydrogen bonding in supramolecular assemblies. Such studies are foundational for developing advanced materials with specific optical or electronic properties (Piotrkowska et al., 2007).
Medicinal Chemistry and Biological Applications
The potential biological activities of oxalamides and related compounds are also a significant area of investigation. For instance, dinuclear gold(III) compounds with oxalamide ligands have been evaluated for their antiproliferative effects against cancer cell lines, indicating the relevance of oxalamides in the development of new anticancer agents (Casini et al., 2006).
Coordination Polymers and Catalysis
Studies on coordination polymers based on oxalamides, such as those by Lakshmanan et al. (2022), contribute to the understanding of their structural properties and potential applications in catalysis and material science (Lakshmanan et al., 2022).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-15-4-3-13(18)9-14(15)19/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXYONVJYLBICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)

![2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386374.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)
![N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2386380.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2386390.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)
![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)